N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c19-18(20)7-5-11(6-8-18)16-24-15(27-25-16)10-22-17(26)14-9-21-12-3-1-2-4-13(12)23-14/h1-4,9,11H,5-8,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOBJVNQNPOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a synthetic compound that combines the pharmacologically significant quinoxaline and oxadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this compound based on diverse research studies and findings.
- Molecular Formula : C18H19F2N5O3S
- Molecular Weight : 423.44 g/mol
- Purity : Typically 95%
- Solubility : Soluble in various solvents
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to possess antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The structure of this compound suggests it may similarly exhibit these properties.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| A | Staphylococcus aureus | 50 | |
| B | Escherichia coli | 100 | |
| C | Mycobacterium tuberculosis | 8 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds with oxadiazole and quinoxaline structures has been explored through various in vivo models. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in managing inflammatory conditions .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine Inhibition (IC50 µM) | Reference |
|---|---|---|
| N-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide | 0.05 - 0.14 | |
| Celecoxib | 0.045 |
Anticancer Activity
The anticancer properties of related compounds have been investigated with promising results. For example, derivatives containing the quinoxaline scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.
Case Studies
- In Vivo Study on Inflammation : A study evaluated the anti-inflammatory effects of a similar quinoxaline derivative in a rat model of carrageenan-induced paw edema. The results indicated a significant reduction in swelling compared to the control group, highlighting its therapeutic potential for inflammatory diseases .
- Antimicrobial Efficacy Study : Another study assessed the antibacterial activity of several oxadiazole derivatives against drug-resistant strains of bacteria. The tested compound exhibited notable activity with MIC values comparable to standard antibiotics .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is , with a molecular weight of approximately 423.44 g/mol. The synthesis typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazides and carboxylic acids under acidic or basic conditions.
- Introduction of the Difluorocyclohexyl Group : This step utilizes difluorocyclohexyl halides to react with the oxadiazole intermediate.
- Amide Bond Formation : The final step involves coupling reactions to attach the quinoxaline moiety using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Antimicrobial Properties
Compounds containing the 1,2,4-oxadiazole ring structure have demonstrated significant antimicrobial activities. Research indicates that derivatives of oxadiazoles exhibit broad-spectrum efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that oxadiazole derivatives can effectively inhibit bacterial growth at low concentrations .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Quinoxaline derivatives are known to exhibit antiproliferative activity against various cancer cell lines through mechanisms such as tyrosine kinase inhibition and induction of apoptosis . In a study evaluating related compounds, significant growth inhibition was observed in human cancer cell lines such as HCT-116 and MCF-7 .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of the oxadiazole ring showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among tested compounds, some exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .
Case Study 2: Anticancer Potential
In another study focusing on quinoxaline derivatives similar to this compound, compounds were screened for their anticancer activity against various cell lines. The results indicated that certain derivatives displayed IC50 values in the nanomolar range against HCT-116 cells, showcasing their potential as effective anticancer agents .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several analogs, differing primarily in the carboxamide-linked aromatic/heteroaromatic systems. Key comparisons include:
Table 1: Structural and Molecular Features of Analogs
*Estimated based on formula C₁₉H₁₇F₂N₅O₂.
Key Observations :
- Quinoxaline vs.
- 4,4-Difluorocyclohexyl : A common substituent across analogs, this group improves lipophilicity and resistance to oxidative metabolism, as seen in patented crystalline forms of benzimidazole derivatives .
- Carboxamide Linker: The linker’s flexibility and hydrogen-bonding capacity vary with the attached group (e.g., rigid quinoxaline vs. flexible cyclopentane), influencing pharmacokinetics .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Melting Points : Thiophene analogs (e.g., ) may exhibit lower melting points (~90–100°C) due to reduced planarity, whereas benzimidazole derivatives () show higher melting points (e.g., 217–219°C) due to crystallinity and hydrogen bonding .
- Solubility: The quinoxaline core’s polarity may enhance aqueous solubility compared to cyclopentane or thiophene analogs, though the difluorocyclohexyl group could offset this by increasing hydrophobicity .
Pharmacological Profile (Inferred)
- Antimicrobial/Kinase Inhibition: Quinoxaline derivatives are frequently explored as kinase inhibitors (e.g., VEGF-R2) and antimicrobial agents, leveraging their planar structure for intercalation or ATP-binding pocket interactions .
- Metabolic Stability: The 1,2,4-oxadiazole ring and difluorocyclohexyl group likely reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
